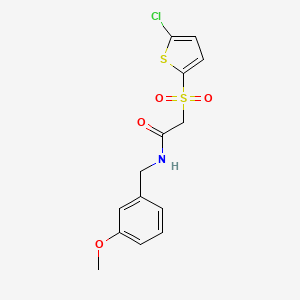

![molecular formula C18H25N3O B2425965 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868978-14-7](/img/structure/B2425965.png)

2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a compound that has recently gained attention in scientific research. It contains a total of 50 bonds, including 25 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Imidazole .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide, has been achieved through various methods . One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .

Molecular Structure Analysis

The molecular formula of 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is C18H25N3O, and its molecular weight is 299.418.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various methods, including condensation reactions of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

New heterocycles incorporating various moieties such as thiadiazole, pyrrole, pyridine, and others have been synthesized for potential applications, including as insecticidal agents. These synthesized compounds were explored for their effectiveness against certain pests, demonstrating the potential of similar compounds in agricultural chemistry (Fadda et al., 2017).

Antitumor Activity

Certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been investigated for their antitumor activities. These studies aim at discovering compounds that can inhibit cancer cell growth, with some showing promising results in initial screenings (Albratty et al., 2017).

Opioid Agonists

Research into N-substituted acetamides has led to the development of potent opioid kappa agonists. By analyzing the conformation and biological activity of these compounds, researchers aim to discover new analgesics with fewer side effects (Costello et al., 1991).

Corrosion Inhibitors

Acetamide derivatives with long alkyl side chains have been synthesized and evaluated as corrosion inhibitors. These studies are crucial for developing new materials that can protect metals from corrosive environments, extending their lifespan in industrial applications (Yıldırım & Çetin, 2008).

Coordination Complexes

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been explored. These complexes demonstrate significant antioxidant activity, suggesting their potential in medicinal chemistry for treating diseases involving oxidative stress (Chkirate et al., 2019).

Antimicrobial Activity

The development of new heterocycles incorporating antipyrine moiety has been investigated for antimicrobial activity. These compounds could contribute to the discovery of new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Bondock et al., 2008).

Mechanism of Action

While the specific mechanism of action for 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have also shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, the development of more efficient and environmentally friendly methods for the synthesis of these compounds is a key area of future research . Furthermore, the exploration of their potential uses in medicinal chemistry, such as their role as selective COX-2 inhibitors, is another important direction for future studies .

properties

IUPAC Name |

2-cyclohexyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-14-6-5-11-21-13-16(20-18(14)21)9-10-19-17(22)12-15-7-3-2-4-8-15/h5-6,11,13,15H,2-4,7-10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHPWNICMOPSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)

![1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425888.png)

![9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425889.png)

amine](/img/structure/B2425892.png)

![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2425894.png)

![N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425897.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2425905.png)